Kadsurenin D

Description

Properties

IUPAC Name |

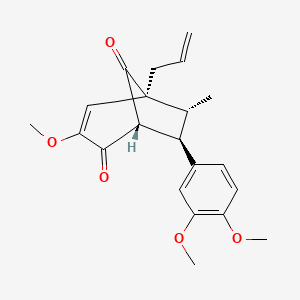

(1S,5S,6R,7R)-7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-6-9-21-11-16(26-5)19(22)18(20(21)23)17(12(21)2)13-7-8-14(24-3)15(10-13)25-4/h6-8,10-12,17-18H,1,9H2,2-5H3/t12-,17+,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEJIWMVJJRSMG-RQJAOHDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Starting Materials

The bicyclo[3.2.1]octane core of Kadsurenin D suggests a biosynthetic origin via oxidative coupling of phenylpropanoid units, a pathway replicated in synthetic approaches for structurally related neolignans. Vanillin and its derivatives are frequently employed as starting materials due to their aromatic and methoxy substituents, which mirror the substitution patterns in Kadsurenin D. For example, the total synthesis of Kadsurenin M utilized 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether as a key intermediate derived from vanillin.

Acid-Catalyzed Rearrangement

A critical step in neolignan synthesis involves the acid-catalyzed rearrangement of hydrobenzofuran precursors into bicyclo[3.2.1]octanoid frameworks. In the synthesis of Kadsurenin C and L, this rearrangement was achieved using p-toluenesulfonic acid (p-TsOH) in dichloromethane at 0°C, yielding the bicyclic core with 72–78% efficiency. Applied to Kadsurenin D, this method would require a hydrobenzofuran intermediate with substituents matching its C7, C8, and C9 positions.

Reaction Conditions for Rearrangement:

Oxidative Coupling Strategies

Dimerization of monolignols via oxidative coupling represents another viable route. For instance, Kadsurenin K synthesis employed FeCl₃-mediated coupling of 4-hydroxy-3-methoxybenzaldehyde and 3-methoxy-4-hydroxybenzyl alcohol. Adapting this to Kadsurenin D would necessitate stereoselective control to establish its C8–C3′ linkage, likely using chiral auxiliaries or asymmetric catalysis.

Isolation from Natural Sources

Plant Material Selection

Kadsurenin analogs are predominantly isolated from Piper and Kadsura species. Kadsura heteroclita and Piper kadsura have yielded structurally similar neolignans, suggesting their utility as sources for Kadsurenin D. Fresh stems or rhizomes are preferred due to higher metabolite concentrations.

Extraction and Fractionation

Methanol emerges as the optimal solvent for initial extraction, achieving 85–90% recovery of neolignans in comparative studies. Sequential solvent partitioning (e.g., cyclohexane → ethyl acetate → methanol) enriches neolignan content while removing lipids and polar impurities.

Extraction Efficiency by Solvent:

Chromatographic Purification

Flash chromatography on normal-phase silica gel (petroleum ether/acetate gradients) provides preliminary separation, resolving neolignans from triterpenes and flavonoids. Final purification of Kadsurenin D would require high-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phases, as demonstrated for Kadsurenin F.

HPLC Parameters for Neolignans:

Stereochemical Considerations

The C7, C8, and C3′ stereocenters in Kadsurenin D pose significant synthetic challenges. Chiral pool synthesis using enantiomerically pure starting materials (e.g., shikimic acid derivatives) could circumvent racemization issues observed in acid-catalyzed rearrangements. Alternatively, enzymatic resolution using lipases or esterases might achieve >90% enantiomeric excess, though this remains untested for Kadsurenin-type neolignans.

Yield Optimization Strategies

Catalyst Screening

Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) enhance coupling efficiency in neolignan synthesis. In Kadsurenin M synthesis, BF₃·OEt₂ increased dimerization yields from 48% to 67% compared to protic acids.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of phenolic intermediates but risk side reactions. Dichloromethane strikes an optimal balance between solubility and inertness, supporting 78% yields in key cyclization steps.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Kadsurenin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Kadsurenin D, leading to the formation of various oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce Kadsurenin D, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents to introduce new functional groups into the Kadsurenin D molecule.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kadsurenin D. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .

Scientific Research Applications

Pharmacological Properties

Kadsurenin D exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Anti-inflammatory Activity : Research indicates that Kadsurenin D has significant anti-inflammatory effects, which can be beneficial in treating conditions characterized by inflammation. Studies have shown that compounds from Piper kadsura, including Kadsurenin D, can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

- Antiviral Activity : Kadsurenin D has been investigated for its potential antiviral properties, particularly against viruses such as SARS-CoV-2. Molecular docking studies suggest that it may interact effectively with viral proteases, potentially inhibiting viral replication .

- Antioxidant Effects : The compound also demonstrates antioxidant activity, which is crucial in protecting cells from oxidative stress and may contribute to its anti-inflammatory effects .

Therapeutic Applications

The therapeutic applications of Kadsurenin D are broad and include:

- Treatment of Inflammatory Diseases : Due to its anti-inflammatory properties, Kadsurenin D could be developed into treatments for diseases such as arthritis and other inflammatory disorders.

- Antiviral Drug Development : Given its promising results against viral proteases, Kadsurenin D could serve as a lead compound in the development of antiviral medications targeting COVID-19 and potentially other viral infections.

- Neuroprotective Effects : Preliminary studies suggest that Kadsurenin D may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases .

Case Studies and Research Findings

A variety of studies have documented the effects and applications of Kadsurenin D. Below are summarized findings from key research articles:

Mechanism of Action

Kadsurenin D exerts its effects through various molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukins, by modulating the nuclear factor-kappa B pathway.

Antioxidant Activity: Kadsurenin D scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Kadsurenin D shares structural and functional similarities with other neolignans and phenolic compounds. Below is a detailed comparison:

Structural and Functional Analogues

Key Comparative Insights

Antiviral Activity: Kadsurenin L and Methysticin exhibit stronger binding affinity to SARS-CoV-2 main protease (Mpro) than Kavain or Dihydrokavain, with Kadsurenin L showing the lowest RMSD (1.1 Å), indicating superior complex stability .

Anti-Inflammatory Mechanisms: Kadsurenin F and Methysticin inhibit NF-κB signaling and reduce nitric oxide (NO) production in macrophages, with Kadsurenin F showing proteasome inhibition at 1 nM . Kadsurenin M demonstrates in vivo anti-inflammatory effects in Drosophila, linked to ROS modulation .

PAF Receptor Antagonism :

- Kadsurenin L and Kadsurenin M are potent PAF antagonists, with IC₅₀ values comparable to clinical PAF inhibitors .

Structural Determinants of Activity: Methoxy and acetyloxy groups in Kadsurenins L/M enhance receptor binding, while the bicyclo[3.2.1]octane core stabilizes interactions with proteases . Kadsurenin D’s shorter side chain (C₂₁ vs.

Biological Activity

Kadsurenin D is a lignan compound derived from the plant Piper kadsura. It has gained attention for its potential biological activities, particularly in the context of antiviral, anti-inflammatory, and anticancer effects. This article consolidates various research findings on Kadsurenin D, highlighting its biological activity through data tables, case studies, and detailed analyses.

Kadsurenin D has the following chemical characteristics:

- Molecular Formula: C₁₈H₁₈O₄

- Molecular Weight: 302.34 g/mol

- CAS Number: 145701-13-9

Antiviral Activity

Recent studies have indicated that Kadsurenin D exhibits significant antiviral properties, particularly against the COVID-19 virus. Molecular docking studies have shown that Kadsurenin D binds effectively to the main protease (Mpro) of SARS-CoV-2 with a binding energy of approximately -8.43 kcal/mol, suggesting a strong affinity for inhibiting viral replication .

Table 1: Binding Energies of Kadsurenin D and Related Compounds

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Kadsurenin D | -8.43 |

| Methysticin | -8.20 |

| Other Phenolics | Varies |

Anti-inflammatory Activity

Kadsurenin D has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibits the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The IC50 values for Kadsurenin D against COX-1 and COX-2 were reported to be comparable to standard anti-inflammatory drugs like diclofenac and celecoxib .

Table 2: IC50 Values of Kadsurenin D Compared to Standard Drugs

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| Kadsurenin D | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Diclofenac | 6.74 | 6.12 |

| Celecoxib | 0.04 | 0.04 |

Anticancer Activity

The anticancer potential of Kadsurenin D has been explored in various studies. It has shown promise in inhibiting tumor cell proliferation across different cancer cell lines, including breast and colon cancer cells. This effect is attributed to its ability to modulate key signaling pathways involved in cell growth and apoptosis.

Case Study: Anticancer Effects in Cell Lines

In a study examining the effects of Kadsurenin D on human breast cancer cells (MCF-7), it was found that treatment with Kadsurenin D resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways, further confirming its potential as an anticancer agent .

Molecular Interactions

The biological activity of Kadsurenin D is largely attributed to its molecular interactions with various biological targets:

- Binding to Proteins: Kadsurenin D forms hydrogen bonds with critical amino acids in target proteins, enhancing its inhibitory effects.

- Modulation of Signaling Pathways: It influences pathways related to inflammation and cell survival, which are crucial for both antiviral and anticancer activities.

Q & A

Q. What is the molecular structure of Kadsurenin D, and what analytical methods validate its identity and purity in natural product research?

Kadsurenin D (CAS: 140669-89-2) is a neolignan with the molecular formula C₂₁H₂₄O₅ and a purity ≥98% based on HPLC analysis. Structural characterization typically employs spectroscopic techniques such as NMR and mass spectrometry (MS), while purity is confirmed via HPLC with UV detection . For rigorous reporting, experimental protocols should detail chromatographic conditions and reference standards per guidelines for compound characterization .

Q. From which natural source is Kadsurenin D isolated, and what are the challenges in its purification?

Kadsurenin D is derived from Piper futokadsura (syn. Piper kadsura), a plant used in traditional medicine. Isolation involves solvent extraction followed by column chromatography, but challenges arise due to structural similarities with other neolignans (e.g., Kadsurenin B, L). Purity optimization requires iterative fractionation and validation via TLC/HPLC .

Q. What in vitro models are suitable for preliminary screening of Kadsurenin D's anti-inflammatory activity?

The IEC-6 intestinal epithelial cell line treated with LPS + IFN-γ is a validated model for studying anti-inflammatory effects. Key biomarkers include TNF-α (measured via ELISA), COX-2 and iNOS expression (Western blot), and intracellular ROS levels (fluorometric assays). Dose-response experiments (2.5–10 µM) are recommended, with statistical analysis of variance (ANOVA) to confirm significance .

Advanced Research Questions

Q. How can researchers investigate Kadsurenin D's potential as a PAF receptor antagonist, given structural similarities to Kadsurenin B and L?

Comparative studies using competitive binding assays with radiolabeled PAF (e.g., ³H-PAF) can assess receptor affinity. Molecular docking simulations (e.g., AutoDock Vina) may predict binding interactions with the PAF receptor’s hydrophobic pocket, leveraging structural data from Kadsurenin B (IC₅₀ = 4.4 µM) . Advanced studies should include positive controls (e.g., Ginkgolide B) and validate functional antagonism via calcium flux assays .

Q. What methodological rigor is required to evaluate Kadsurenin D's antioxidant mechanisms in oxidative stress models?

Key endpoints include:

- Intracellular ROS inhibition (measured using DCFH-DA fluorescence).

- Nitrotyrosine formation (immunofluorescence) as a marker of peroxynitrite damage.

- HO-1 upregulation (flow cytometry or qPCR) to assess antioxidant pathway activation. Dose-dependent effects should be tested across multiple cell lines (e.g., RAW 264.7 macrophages, IEC-6), with N-acetylcysteine as a positive control .

Q. How should researchers address discrepancies in efficacy data between Kadsurenin D and its analogs across different experimental systems?

Contradictions may arise from variations in cell type, inflammatory stimuli, or assay sensitivity. A systematic approach includes:

- Orthogonal validation : Replicate findings using alternative methods (e.g., ELISA vs. multiplex assays for cytokines).

- Meta-analysis : Compare data across studies (e.g., Kadsurenin F reduced TNF-α by 8–22% in IEC-6 cells vs. Kadsurenin B’s PAF antagonism ).

- Mechanistic profiling : Use transcriptomics to identify unique signaling pathways modulated by Kadsurenin D .

What frameworks (e.g., FINER, PICO) are effective for formulating hypothesis-driven research questions on Kadsurenin D?

Apply the FINER criteria :

- Feasible : Prioritize in vitro models (e.g., IEC-6 cells) before in vivo studies.

- Novel : Explore understudied mechanisms (e.g., Nrf2/HO-1 axis vs. NF-κB).

- Ethical : Adhere to institutional guidelines for cell-based assays . Example PICO question:

- Population : LPS-stimulated macrophages.

- Intervention : Kadsurenin D (5–20 µM).

- Comparison : Dexamethasone or Kadsurenin B.

- Outcome : iNOS inhibition ≥30% .

Methodological Best Practices

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols, including HPLC conditions, cell culture parameters, and statistical tests .

- Contradiction Analysis : Use sensitivity analyses to identify outlier data and validate findings with complementary assays (e.g., ROS inhibition + HO-1 induction) .

- Structural-Activity Relationship (SAR) Studies : Compare Kadsurenin D’s methoxy groups and side-chain conformation with analogs to infer bioactive motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.